1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one
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Description
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C18H21N3O and its molecular weight is 295.386. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in the modulation of synaptic transmission and neuronal excitability in the central nervous system (CNS) by binding to glutamate .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site on the receptor separate from the active site, influencing receptor activity indirectly. As a negative modulator, this compound decreases the receptor’s response to glutamate .
Biochemical Pathways
The mGluR2 receptor is involved in various biochemical pathways in the CNS. It plays a crucial role in modulating synaptic transmission and neuronal excitability by binding to glutamate . This receptor is also involved in the treatment of various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Pharmacokinetics
The compound demonstrated poor pharmacokinetics with high in vivo clearance in mice . Its cyclic form showed improved plasma exposure . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be improved by modifying its structure .
Result of Action
The result of the compound’s action as a negative allosteric modulator of mGluR2 is a decrease in the receptor’s response to glutamate . This can lead to changes in synaptic transmission and neuronal excitability, potentially impacting various neurological disorders .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s structure can be affected by pH conditions, as it forms a cyclic structure under basic conditions and at pH 7.4 in phosphate buffer . This structural change can impact the compound’s pharmacokinetics and its interaction with its target .
Biochemical Analysis
Biochemical Properties
The compound 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one has been identified as a potential modulator of HBV capsid assembly . It interacts with the HBV capsid, potentially influencing the assembly process .
Cellular Effects
In cellular contexts, this compound has shown promising anti-HBV activity . It appears to influence cell function by impacting cell signaling pathways related to HBV capsid assembly . The compound’s impact on gene expression and cellular metabolism is currently under study .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules involved in HBV capsid assembly .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that it has acceptable oral PK profiles .
Dosage Effects in Animal Models
In animal models, the effects of this compound appear to vary with dosage .
Metabolic Pathways
The metabolic pathways that this compound is involved in are currently under study . It is believed to interact with enzymes or cofactors involved in HBV capsid assembly .
Transport and Distribution
It is believed to interact with certain transporters or binding proteins .
Properties
IUPAC Name |
1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(9-6-14-4-2-1-3-5-14)20-10-11-21-16(13-20)12-17(19-21)15-7-8-15/h1-5,12,15H,6-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSFPJLKVFTZKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.